molecular formula C14H13IN6O2 B11053226 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B11053226
M. Wt: 424.20 g/mol
InChI Key: UCWUMJHFODXMSA-UHFFFAOYSA-N
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Description

3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound featuring a combination of pyrazole, pyridine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Iodination: The pyrazole is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodo group.

    Oxadiazole Formation: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final compound is assembled through coupling reactions, typically involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazole and oxadiazole moieties with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its ability to interact with biological macromolecules can provide insights into biochemical pathways and mechanisms.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, anticancer, or antimicrobial activities. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its application in the creation of advanced polymers or coatings is also a possibility.

Mechanism of Action

The mechanism of action of 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The iodo group could facilitate binding through halogen bonding, while the oxadiazole and pyridine rings might engage in π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide
  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

Compared to its chloro and bromo analogs, the iodo derivative may exhibit different reactivity and binding properties due to the larger size and higher polarizability of the iodine atom. This can influence its chemical behavior and interactions in both chemical and biological systems, potentially leading to unique applications and advantages.

properties

Molecular Formula

C14H13IN6O2

Molecular Weight

424.20 g/mol

IUPAC Name

3-[(4-iodopyrazol-1-yl)methyl]-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H13IN6O2/c15-10-7-18-21(8-10)9-12-19-14(23-20-12)13(22)17-6-4-11-3-1-2-5-16-11/h1-3,5,7-8H,4,6,9H2,(H,17,22)

InChI Key

UCWUMJHFODXMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)I

Origin of Product

United States

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